molecular formula C8H15NO2 B3418094 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid CAS No. 1193388-24-7

2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid

Cat. No.: B3418094
CAS No.: 1193388-24-7
M. Wt: 157.21 g/mol
InChI Key: OASXJQXXBOTLPU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid (CAS 1193388-24-7) is a high-value pyrrolidine derivative organic compound serving as a versatile building block in pharmaceutical research and organic synthesis . This compound, with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, is characterized by its pyrrolidine ring substituted with two methyl groups and an acetic acid functional group, a structure confirmed by its provided SMILES notation (CC1CCC(N1CC(=O)O)C) . This specific molecular architecture makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other life science products . Researchers utilize this compound for its potential to influence the pharmacokinetic properties of target molecules. It is typically supplied as an oil and should be stored at room temperature to maintain stability . This product is intended for professional manufacturing, research laboratories, and industrial applications only . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Orders shipping to consumer addresses, medical facilities, or pharmacies will not be fulfilled . The product is available in various packaging specifications, from research sample sizes to bulk volumes, and can be produced to meet various purity grades, including high and ultra-high purity specifications (99% to 99.999%+) to suit specific research requirements . A Certificate of Analysis and Safety Data Sheet (SDS) are provided upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylpyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASXJQXXBOTLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285980
Record name 2,5-Dimethyl-1-pyrrolidineacetic acid
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Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-24-7
Record name 2,5-Dimethyl-1-pyrrolidineacetic acid
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Record name 2,5-Dimethyl-1-pyrrolidineacetic acid
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Record name 2-(2,5-dimethylpyrrolidin-1-yl)acetic acid
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Synthetic Strategies and Methodologies for 2 2,5 Dimethylpyrrolidin 1 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(2,5-Dimethylpyrrolidin-1-yl)acetic Acid Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnection strategies are apparent.

Strategy A: N-Alkylation Disconnection

The most straightforward disconnection occurs at the bond between the pyrrolidine (B122466) nitrogen and the alpha-carbon of the acetic acid group. This C-N bond cleavage leads to two key synthons: the 2,5-dimethylpyrrolidine (B123346) nucleophile and an electrophilic two-carbon component representing the acetic acid group, such as a haloacetate ester. This approach is synthetically realized through the N-alkylation of 2,5-dimethylpyrrolidine.

Strategy B: Ring-Formation Disconnection

A more convergent approach involves disconnecting the C-N bonds of the pyrrolidine ring itself. This strategy suggests constructing the heterocyclic ring from an acyclic precursor. A classic method for this is the Paal-Knorr synthesis, which would involve the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine that already contains the acetic acid moiety (e.g., glycine or its ester). This method builds the core skeleton in a single cyclization step.

Established Synthetic Pathways for Pyrrolidine-1-yl Acetic Acid Derivatives

The synthesis of pyrrolidine-1-yl acetic acid derivatives is well-documented, with two principal methods dominating the landscape: direct alkylation of a pre-formed pyrrolidine ring and the construction of the ring via cyclization reactions.

The alkylation of the secondary amine of a pyrrolidine ring is a common and effective method for introducing an N-acetic acid substituent. This reaction typically involves treating the substituted pyrrolidine with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base to neutralize the hydrogen halide byproduct. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Reactants Reagents & Conditions Product Description
2,5-Dimethylpyrrolidine, Ethyl bromoacetateK₂CO₃, Acetonitrile, RefluxEthyl 2-(2,5-dimethylpyrrolidin-1-yl)acetateThe pyrrolidine nitrogen acts as a nucleophile, displacing the bromide from ethyl bromoacetate.
Ethyl 2-(2,5-dimethylpyrrolidin-1-yl)acetateNaOH(aq), then H₃O⁺This compoundStandard saponification of the ester to the carboxylic acid.

This table represents a generalized, common synthetic route.

The formation of the pyrrolidine ring from acyclic precursors is a powerful strategy. The Paal-Knorr reaction is a prominent example, involving the reaction of a 1,4-dicarbonyl compound with a primary amine. To synthesize the target molecule, 2,5-hexanedione is condensed with an amino acid like glycine or a glycine ester, which provides both the nitrogen atom and the acetic acid side chain in one component. This reaction is typically carried out under heating, sometimes with an acid catalyst, to facilitate the dehydration and cyclization process. mdpi.com

Reactants Reagents & Conditions Product Description
2,5-Hexanedione, Glycine ethyl esterHeat, Acetic Acid (catalyst)Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetatePaal-Knorr condensation forms the pyrrole ring.
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetateH₂, Rh/C or other catalystEthyl 2-(2,5-dimethylpyrrolidin-1-yl)acetateCatalytic hydrogenation reduces the pyrrole to a pyrrolidine.
Ethyl 2-(2,5-dimethylpyrrolidin-1-yl)acetateNaOH(aq), then H₃O⁺This compoundSaponification of the ester.

This table outlines a synthetic route based on the Paal-Knorr reaction followed by reduction.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of two stereocenters in 2,5-dimethylpyrrolidine necessitates stereocontrolled synthetic methods to obtain specific isomers. C₂-symmetrical trans-2,5-disubstituted pyrrolidines, in particular, are valuable as chiral auxiliaries and ligands in asymmetric synthesis. acs.orgnih.gov

Chiral auxiliaries are temporarily incorporated into a synthesis to direct the stereochemical outcome of a key reaction. A known strategy for synthesizing enantiopure trans-2,5-dimethylpyrrolidine involves using a chiral amine, such as (S)-α-methylbenzylamine, as a chiral auxiliary. rug.nl In this approach, the chiral amine is reacted with 2,5-hexanedione to form a chiral pyrrole, which is subsequently reduced. The resulting diastereomeric N-substituted pyrrolidines can be separated, and the chiral auxiliary can then be cleaved (e.g., via hydrogenolysis) to yield the enantiomerically pure 2,5-dimethylpyrrolidine. This enantiopure pyrrolidine can then be alkylated as described previously to produce the desired stereoisomer of the final product.

Another powerful method involves the use of chiral auxiliaries derived from amino acids. For instance, (R)-phenylglycinol can be used to synthesize trans-2,5-disubstituted pyrrolidines through diastereoselective additions of Grignard reagents. acs.orgnih.gov

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A highly effective synthesis of chiral trans-2,5-dimethylpyrrolidine begins with the asymmetric reduction of the prochiral starting material, 2,5-hexanedione. acs.orgnih.gov

This reduction can be achieved with high stereoselectivity using biocatalysis, specifically with baker's yeast, to produce the (2S,5S)-hexanediol. acs.orgnih.gov This chiral diol serves as a key intermediate. It is then converted into a dimesylate, followed by reaction with an amine (like benzylamine) which results in a double Sₙ2 displacement to form the pyrrolidine ring with the desired trans stereochemistry. Subsequent removal of the benzyl group yields enantiomerically pure (2R,5R)- or (2S,5S)-2,5-dimethylpyrrolidine, which can then be N-alkylated.

Step Reactant Catalyst/Reagent Product Stereocontrol
12,5-HexanedioneBaker's Yeast(2S,5S)-HexanediolEnantioselective reduction
2(2S,5S)-HexanediolMethanesulfonyl chloride, Et₃NCorresponding DimesylateActivation of hydroxyl groups
3DimesylateBenzylamine (BnNH₂)N-Benzyl-(2R,5R)-dimethylpyrrolidineDouble Sₙ2 inversion
4N-Benzyl-(2R,5R)-dimethylpyrrolidineH₂, Pd/C(2R,5R)-2,5-DimethylpyrrolidineDebenzylation

This table summarizes the key steps in the asymmetric synthesis of (2R,5R)-2,5-Dimethylpyrrolidine as developed by Masamune et al. acs.orgnih.gov

Enzymatic and Biocatalytic Routes

The application of enzymes and biocatalysts in the synthesis of chiral amines and their derivatives has gained significant traction due to their high selectivity and environmentally benign nature. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the synthesis of the core 2,5-dimethylpyrrolidine ring can be achieved through biocatalytic methods.

One prominent biocatalytic approach involves the use of transaminases and reductive aminases in a cascade reaction starting from a 1,4-dicarbonyl compound. For instance, a one-pot, two-enzyme system can convert a suitable diketone into a chiral 2,5-disubstituted pyrrolidine. This process typically involves the stereoselective amination of one ketone group by a transaminase to form a cyclic imine intermediate, which is then asymmetrically reduced by a reductive aminase to yield the desired pyrrolidine. The choice of enzyme (R- or S-selective) can control the stereochemistry of the final product.

Furthermore, the concept of biocatalytic N-alkylation of amines using carboxylic acids via reductive aminase cascades presents a potential pathway. nih.gov This method combines a carboxylic acid reductase (CAR) to convert the carboxylic acid to an aldehyde in situ, which then reacts with the amine and is subsequently reduced by a reductive aminase. nih.gov Although not specifically demonstrated for this compound, this approach offers a promising avenue for future research into a fully enzymatic synthesis.

Table 1: Potential Biocatalytic Steps in the Synthesis of this compound

StepBiocatalytic MethodKey EnzymesPotential SubstratesProduct
Pyrrolidine Ring Formation One-pot cascade reactionTransaminase (TAm), Reductive Aminase (RedAm)2,5-Hexanedione, Amino donor(cis/trans)-2,5-Dimethylpyrrolidine
N-Alkylation Reductive aminase cascadeCarboxylic Acid Reductase (CAR), Reductive Aminase (RedAm)2,5-Dimethylpyrrolidine, Acetic AcidThis compound

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

The development of novel synthetic routes that are both efficient and sustainable is a key focus in modern chemistry. This involves the integration of green chemistry principles and innovative technologies like flow chemistry.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green principles can be applied.

The classical Paal-Knorr synthesis of the pyrrolidine ring from a 1,4-dicarbonyl compound and a primary amine can be made greener by using water as a solvent, which is a significant improvement over traditional organic solvents. Additionally, the use of eco-friendly and recyclable catalysts, such as pyrrolidinium acetate, can enhance the sustainability of the process. thieme-connect.comthieme-connect.de

For the N-alkylation step, traditional methods often employ alkyl halides, which can be toxic. A greener alternative is the use of propylene carbonate as both a reagent and a solvent under neat (solvent-free) conditions. mdpi.comnih.gov This approach avoids the use of hazardous alkylating agents and volatile organic solvents. mdpi.comnih.gov Another sustainable method is the N-alkylation of amines with alcohols, which produces water as the only byproduct. rsc.org

Table 2: Application of Green Chemistry Principles in the Synthesis of this compound

Synthetic StepGreen Chemistry PrincipleConventional MethodGreener AlternativeAdvantages
Pyrrolidine Ring Formation Safer Solvents & AuxiliariesOrganic Solvents (e.g., Toluene, Acetic Acid)WaterReduced toxicity, cost-effective, environmentally benign
N-Alkylation Designing Safer ChemicalsAlkyl Halides (e.g., Bromoacetic acid)Propylene Carbonate, AlcoholsAvoids toxic reagents, reduces waste
Catalysis CatalysisStoichiometric reagentsRecyclable catalysts (e.g., Pyrrolidinium acetate)Increased efficiency, reduced waste
Energy Efficiency Design for Energy EfficiencyHigh-temperature refluxMicrowave or ultrasonic irradiationReduced reaction times, lower energy consumption researchgate.net

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

The synthesis of pyrrolidine derivatives has been successfully demonstrated in flow reactors. For instance, the N-alkylation of pyrrolidine has been performed in a high-temperature flow reactor, showcasing the potential for rapid and efficient synthesis. thalesnano.com The use of a continuous-flow reactor can also significantly reduce reaction times for certain steps, such as hydrogenation, from days to hours. researchgate.net

The optimization of reaction conditions, such as a nucleophilic aromatic substitution (SNAr) reaction involving pyrrolidine, has been effectively carried out using design of experiments (DoE) in a flow chemistry setup. researchgate.net This allows for the rapid identification of optimal temperature, residence time, and reagent stoichiometry. researchgate.net

A potential flow process for the synthesis of this compound could involve the continuous feeding of 2,5-dimethylpyrrolidine and an acetic acid derivative into a heated reactor, potentially packed with a solid-supported catalyst, to achieve a high-throughput and efficient synthesis.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, this would typically involve a two-step process: the formation of the 2,5-dimethylpyrrolidine ring followed by N-alkylation.

The Paal-Knorr synthesis of 2,5-dimethylpyrrolidine from 2,5-hexanedione and an amine source can be optimized by varying the catalyst, solvent, and temperature. For instance, using a weak acid catalyst like acetic acid can accelerate the reaction. nih.gov

The N-alkylation of 2,5-dimethylpyrrolidine with a suitable two-carbon electrophile, such as ethyl bromoacetate followed by hydrolysis, is a key step. The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature. Common bases include potassium carbonate or triethylamine, and solvents can range from polar aprotic (e.g., DMF, acetonitrile) to nonpolar. The use of phase-transfer catalysts can also improve the reaction rate and yield in biphasic systems.

Systematic optimization studies, potentially employing Design of Experiments (DoE), can be used to identify the ideal combination of these parameters to achieve the highest possible yield of this compound.

Table 3: Parameters for Optimization in the N-Alkylation of 2,5-Dimethylpyrrolidine

ParameterVariablesPotential Impact on Reaction
Base K2CO3, Na2CO3, Et3N, DBUNeutralizes the acid formed, influences reaction rate
Solvent DMF, Acetonitrile, THF, TolueneSolubilizes reactants, affects reaction kinetics
Temperature Room Temperature to RefluxInfluences reaction rate and selectivity
Alkylating Agent Bromoacetic acid, Ethyl bromoacetateReactivity and subsequent work-up
Catalyst Phase-transfer catalysts (e.g., TBAB)Enhances reaction rate in heterogeneous systems

By systematically exploring these modern synthetic strategies, it is possible to develop efficient, sustainable, and scalable processes for the production of this compound, a compound with potential applications in various fields of chemical research.

Structural Characterization and Advanced Analytical Research Approaches

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the 2,5-dimethylpyrrolidine (B123346) ring and the acetic acid moiety. The methyl groups on the pyrrolidine (B122466) ring would likely appear as doublets, due to coupling with the adjacent methine protons. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methylene (B1212753) protons of the acetic acid group, being adjacent to the nitrogen atom, would likely appear as a singlet, shifted downfield. The acidic proton of the carboxyl group would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. We would expect to see signals for the two methyl carbons, the four carbons of the pyrrolidine ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons would be influenced by their local electronic environment. For instance, the carbonyl carbon would appear significantly downfield.

For comparative analysis, the ¹H and ¹³C NMR spectral data for related N-substituted pyrrolidine and acetic acid derivatives are well-documented. researchgate.netresearchgate.netnih.govnih.gov For example, the complete assignment of ¹H and ¹³C NMR spectra of N-benzyl-pyrrolidinyl-purines has been achieved using a combination of 1D and 2D NMR techniques. researchgate.net

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton Type | Expected Chemical Shift (ppm) and Multiplicity | | Pyrrolidine CH₃ | Doublet | | Pyrrolidine Ring CH₂ | Multiplet | | Pyrrolidine Ring CH | Multiplet | | N-CH₂-COOH | Singlet | | COOH | Broad Singlet |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Type | Expected Chemical Shift (ppm) | | Pyrrolidine CH₃ | Upfield region | | Pyrrolidine Ring CH₂ | Aliphatic region | | Pyrrolidine Ring CH | Aliphatic region | | N-CH₂-COOH | Downfield from ring carbons | | C=O (Carboxylic Acid) | Most downfield region |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would be observed in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aliphatic methyl and methylene groups would be present in their characteristic regions.

The IR spectra of related compounds such as N-(2-Hydroxyethyl)pyrrolidine and other pyrrolidine derivatives confirm the characteristic absorption frequencies for the pyrrolidine ring and associated functional groups. chemicalbook.comresearchgate.netchemicalbook.comnist.gov

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | O-H (Carboxylic Acid) | 2500-3300 (broad) | | C=O (Carboxylic Acid) | 1700-1725 (strong, sharp) | | C-N (Tertiary Amine) | 1000-1250 | | C-H (Aliphatic) | 2850-3000 (stretching) |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 157.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 157.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH), resulting in a fragment at m/z 112. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a methyl group or other fragments from the pyrrolidine ring. The fragmentation of the acetic acid moiety itself is also possible. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the parent ion and its fragments.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of a compound and for separating its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility, for example, by converting the carboxylic acid to a more volatile ester. The gas chromatogram would provide information on the purity of the sample, with the mass spectrometer allowing for the identification of the main component and any impurities based on their mass spectra. The analysis of pyrrolidine derivatives of fatty acids by GC-MS has been successfully demonstrated, showcasing the utility of this technique for related structures. researchgate.net Predicted GC-MS data for similar compounds like (2R)-2-Methylpyrrolidine-1-carboxylic acid is also available and can serve as a guide. hmdb.ca

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds. A reversed-phase HPLC method could be developed to determine the purity of this compound. nih.govnih.gov

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

For this compound, a successful crystallographic study would yield a comprehensive dataset. However, a thorough search of crystallographic databases, such as the Cambridge Structural Database (CSD), reveals no published crystal structure for this specific compound. cam.ac.uk Therefore, no experimental data on its unit cell parameters, space group, or detailed molecular geometry is available to be presented in a data table.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Material Science Contexts

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial thermal analysis techniques used to investigate the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying events such as melting, crystallization, and glass transitions.

A comprehensive thermal analysis of this compound would provide valuable insights into its stability and physical state at different temperatures. However, dedicated TGA and DSC studies for this compound have not been reported in the scientific literature. Consequently, there is no experimental data to populate a table detailing its thermal decomposition profile or phase transition temperatures. While general principles of TGA and DSC are well-established for various compounds, including some pyrrolidine derivatives, this information cannot be directly extrapolated to the specific thermal behavior of this compound without experimental validation. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage of each element present, which is then used to confirm the empirical formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C8H15NO2.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011896.08861.11%
HydrogenH1.0081515.1209.62%
NitrogenN14.007114.0078.91%
OxygenO15.999231.99820.36%
Total 157.213 100.00%

While this table presents the theoretical values, experimental validation through elemental analysis is a standard procedure in the characterization of a newly synthesized or isolated compound. However, published research explicitly detailing the experimental elemental analysis results for this compound is not available.

Investigation of Biological Activities and Molecular Interactions

Exploration of Potential Biological Activities of Pyrrolidine (B122466) Acetic Acid Scaffolds

The versatility of the pyrrolidine scaffold has prompted extensive research into its biological activities. nih.gov Various derivatives have been synthesized and evaluated for a range of therapeutic applications.

In Vitro Studies on Cellular Models (Excluding Clinical Human Data)

In vitro cellular models are crucial for the preliminary assessment of the biological effects of novel compounds. Studies on derivatives of the pyrrolidine scaffold have demonstrated significant activity in various cellular assays. For instance, a series of Tamsulosin (B1681236) derivatives, which include a pyrrolidinol moiety, were investigated for their effects on osteoclast differentiation. acs.org In these studies, bone marrow cells were treated with macrophage colony-stimulating factor to induce the formation of bone marrow-derived macrophages. Subsequent treatment with RANKL initiated their differentiation into osteoclasts. The study found that a representative compound significantly inhibited the formation of TRAP-positive multinucleated osteoclasts at a concentration of 20 μM, indicating a potential role in modulating bone cell activity. acs.org Furthermore, this compound was found to be non-cytotoxic at the effective concentration. acs.org

Another study highlighted the importance of the 2,5-dimethylpyrrole moiety in enhancing the production of monoclonal antibodies in recombinant Chinese hamster ovary (CHO) cells. This suggests a potential application of such derivatives in biotechnological processes.

Antimicrobial Evaluation and Mechanism Investigations

The pyrrolidine scaffold is a common feature in many antimicrobial agents. scispace.comresearchgate.net Research into various pyrrolidine derivatives has revealed promising antibacterial and antifungal activities.

A study on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone demonstrated moderate antimicrobial activity against a panel of bacteria and yeasts. scispace.com The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 256 µg/mL against the tested strains. scispace.com Another study focusing on thiazole-based pyrrolidine derivatives identified a compound with selective activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com This selectivity is often attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

The antimicrobial potential of pyrrolidine-2,3-dione (B1313883) scaffolds has also been explored, with some dimeric derivatives showing improved aqueous solubility and potent anti-biofilm properties against S. aureus. semanticscholar.org The mechanism of action for some pyrrolidone-based materials is thought to involve the disruption of the bacterial cell membrane. researchgate.net

Compound ClassTested OrganismsObserved Activity (MIC/Inhibition Zone)Reference
Pyrrolidine-2,5-dione derivativesBacteria and YeastsMIC: 16-256 µg/mL scispace.com
Thiazole-based pyrrolidine derivativesS. aureus, B. cereusInhibition zone: 8.97-30.53 mm biointerfaceresearch.com
Pyrrolidine-2,3-dione dimersS. aureusPotent anti-biofilm activity semanticscholar.org

Enzyme Inhibition Studies (Excluding Clinical Applications)

Pyrrolidine acetic acid scaffolds and their analogs have been investigated as inhibitors of various enzymes implicated in a range of diseases.

One area of focus has been the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. A study on N-substituted pyrrolidine-2,5-dione derivatives reported compounds with low micromolar to submicromolar inhibition of COX-1 and COX-2, with some demonstrating selectivity for COX-2. nih.gov For example, one compound exhibited a half-maximal inhibitory concentration (IC50) value of 0.98 μM for COX-2. nih.gov

Other research has explored the inhibition of aldose reductase, an enzyme linked to diabetic complications. nih.gov A series of substituted pyrrol-1-ylacetic acids were synthesized and showed considerable inhibitory activity. nih.gov Furthermore, pyrrolidine derivatives have been identified as potent inhibitors of post-proline cleaving enzymes, with IC50 values in the nanomolar to micromolar range. sci-hub.st

The inhibitory potential of these scaffolds extends to cholinesterases, with some dispiro pyrrolidine derivatives showing better activity against butyrylcholinesterase (BChE) than acetylcholinesterase (AChE). researchgate.net One such derivative displayed an IC50 of 12.78 ± 1.52 μM against BChE. researchgate.net Additionally, polyhydroxylated pyrrolidines have been developed as dual-target inhibitors of α-glucosidase and aldose reductase. nih.gov

Enzyme TargetCompound ClassKey FindingsReference
Cyclooxygenase (COX-1/COX-2)N-substituted pyrrolidine-2,5-dionesIC50 for COX-2 as low as 0.98 μM nih.gov
Aldose ReductaseSubstituted pyrrol-1-ylacetic acidsConsiderable inhibitory activity nih.gov
Post-Proline Cleaving EnzymeAcyl-peptidyl-pyrrolidine derivativesIC50 values in the nM to µM range sci-hub.st
Butyrylcholinesterase (BChE)Dispiro pyrrolidine derivativesIC50 of 12.78 ± 1.52 μM researchgate.net
α-Glucosidase/Aldose ReductasePolyhydroxylated pyrrolidinesDual-target inhibitors nih.gov

Elucidation of Potential Molecular Targets and Pathways

Understanding the molecular targets and pathways through which pyrrolidine derivatives exert their effects is crucial for rational drug design.

Receptor Binding Assays

Receptor binding assays are fundamental in identifying the specific receptors with which a compound interacts. Research on pyrrolidineacetic acid derivatives has revealed their potential as antagonists for the human CCR5 chemokine receptor. nih.gov This receptor plays a role in the cellular proliferation of HIV-1. nih.gov Synthesis and structure-activity relationship (SAR) studies of these derivatives have led to the identification of compounds with potent binding and antiviral properties in a HeLa cell-based HIV-1 infectivity assay. nih.gov

Protein-Ligand Interaction Studies

Molecular modeling and docking studies provide insights into the binding modes of ligands with their protein targets. Such studies have been conducted on various pyrrolidine derivatives to understand their interactions at the molecular level.

A molecular modeling study on pyrrolidine derivatives as novel inhibitors of the myeloid cell leukemia-1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family, employed 3D-QSAR, molecular docking, and molecular dynamics simulations. nih.gov The results indicated that these compounds could stably bind to the active site of the Mcl-1 protein. nih.gov

Similarly, in silico studies of N-substituted pyrrolidine-2,5-dione derivatives as anti-inflammatory agents showed that selective COX-2 inhibitors had significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. nih.gov Molecular docking of dispiro pyrrolidine derivatives with cholinesterases suggested that a lead compound acts as a mixed-mode inhibitor, capable of binding to both the active and allosteric sites of the enzyme. researchgate.net

These computational approaches are invaluable for predicting and rationalizing the biological activities of novel compounds and for guiding the design of more potent and selective derivatives.

Structure-Activity Relationship (SAR) Hypotheses Derived from Biological Studies

While direct and extensive biological studies on 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid are not widely published, structure-activity relationship (SAR) hypotheses can be extrapolated from research on analogous pyrrolidine-containing molecules. The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds, and its substitution patterns are critical in defining the pharmacological effects. nih.gov

Research into various pyrrolidine derivatives has highlighted the importance of the substituents on both the ring and the nitrogen atom for activities ranging from anticancer to anti-inflammatory and antimicrobial. nih.govnih.gov For instance, studies on other pyrrolidine derivatives have shown that the nature and position of substituents can significantly influence their interaction with biological targets. nih.gov In the case of this compound, the dimethyl substitution at the 2 and 5 positions of the pyrrolidine ring is a key structural feature. This substitution pattern is known to confer specific stereochemistry and conformational rigidity, which can impact binding affinity to target proteins. nih.gov

The acetic acid moiety attached to the nitrogen atom introduces a carboxylic acid group, which is a versatile functional group for biological interactions. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist predominantly in its carboxylate form, enabling ionic interactions with positively charged residues in protein binding pockets. The spatial orientation of this acidic group relative to the dimethyl-substituted ring is a critical determinant of its potential biological activity.

Based on studies of related compounds, several SAR hypotheses for this compound can be proposed:

Influence of the Pyrrolidine Ring Substitution: The 2,5-dimethyl substitution likely plays a crucial role in target selectivity. Depending on the target, this feature could enhance binding by fitting into specific hydrophobic pockets. The stereochemistry of the methyl groups (cis or trans) would be a critical factor in determining the precise shape of the molecule and its complementarity to a binding site.

Role of the Acetic Acid Side Chain: The carboxylic acid group is a key pharmacophoric element. Its ability to form ionic bonds, hydrogen bonds, or other electrostatic interactions is likely central to any biological activity. The length and flexibility of the acetic acid linker arm determine the positioning of the carboxylate group for optimal interaction with a target.

The following table summarizes the potential impact of key structural features of related pyrrolidine derivatives on biological activity, providing a framework for hypothesizing the activity of this compound.

Structural FeatureObserved Effect in Related Pyrrolidine CompoundsHypothesized Importance for this compound
Pyrrolidine Scaffold Core structure for a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.govProvides the fundamental framework for molecular interactions.
Alkyl Substitution on Ring Affects lipophilicity and steric interactions, influencing binding affinity and selectivity. nih.govThe 2,5-dimethyl groups are expected to interact with hydrophobic regions of target proteins.
Carboxylic Acid Moiety Acts as a key interaction point, often forming salt bridges or hydrogen bonds with active site residues.The acetic acid group is likely a primary pharmacophoric feature for target binding.
N-Substitution The nature of the substituent on the pyrrolidine nitrogen significantly modulates biological activity. nih.govThe acetic acid group at this position dictates the presentation of the carboxylic acid functionality.

Biochemical Applications of this compound in Proteomics Research

The unique structural characteristics of this compound make it an interesting candidate for various applications in proteomics, a field dedicated to the large-scale study of proteins.

Use as a Chemical Probe

A chemical probe is a small molecule that interacts with a specific protein target and can be used to study its function in a biological system. nih.gov For this compound to function as a chemical probe, it would first need to be demonstrated to bind with high affinity and selectivity to a particular protein.

Should such a target be identified, the compound could be used to:

Elucidate Protein Function: By observing the cellular or biochemical effects of the compound binding to its target, researchers can infer the function of that protein.

Target Validation: In drug discovery, chemical probes are used to validate that engaging a specific target with a molecule leads to a desired therapeutic effect.

The development of this compound as a chemical probe would involve immobilizing the molecule on a solid support, such as a resin, to perform affinity chromatography experiments. This would enable the capture and subsequent identification of its binding partners from a complex protein mixture using mass spectrometry. nih.gov

Conjugation Strategies for Biological Studies

The presence of a carboxylic acid group in this compound provides a convenient handle for conjugation to other molecules for various biological studies. Conjugation is the process of covalently linking two or more molecules to create a new construct with combined functionalities. nbinno.com

Common conjugation strategies that could be applied to this compound include:

Amide Bond Formation: The carboxylic acid can be activated and reacted with primary amines on other molecules, such as proteins or reporter tags, to form a stable amide bond. This is one of the most widely used bioconjugation techniques.

Esterification: While less common for bioconjugation due to the potential for hydrolysis, the carboxylic acid could be esterified with a molecule containing a hydroxyl group.

Attachment to Solid Supports: For applications like affinity chromatography, the carboxylic acid can be used to covalently attach the molecule to a solid support that has been functionalized with amine groups.

These conjugation strategies would allow for the attachment of various functional moieties to this compound, such as:

Reporter Tags: Fluorescent dyes or biotin (B1667282) could be conjugated to the molecule to enable visualization and detection of its target protein in cells or tissues.

Affinity Tags: For purification of the target protein.

Crosslinkers: To identify interacting proteins.

The table below outlines potential conjugation strategies and their applications for studying the biological role of this compound.

Conjugation StrategyFunctional Group on this compoundReagent/Partner MoleculeResulting LinkageApplication in Biological Studies
Amide Coupling Carboxylic AcidAmine-containing molecule (e.g., protein, reporter tag)AmideCreation of fluorescently labeled probes, biotinylated probes for affinity pulldown, or immobilization on amine-functionalized surfaces.
EDC/NHS Chemistry Carboxylic Acid1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) followed by an amine-containing moleculeAmideA common and efficient method for creating stable bioconjugates for a wide range of applications.
Hydrazide Chemistry Carboxylic AcidHydrazide-containing moleculeHydrazone (after conversion of the carboxylic acid to an aldehyde or ketone)Can be used for specific types of bioconjugation, though less common than amide coupling for this starting material.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular orbitals, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Description Hypothetical Value
Total Energy The total electronic energy of the molecule in its ground state. -X.XXXX Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -Y.YYY eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. +Z.ZZZ eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. ΔE eV
Dipole Moment A measure of the molecule's overall polarity. D.DDD Debye

The conformational flexibility of this compound is a critical determinant of its biological activity and physical properties. The pyrrolidine (B122466) ring can adopt various puckered conformations (envelope and twisted forms), and rotation around the single bonds of the acetic acid side chain further increases the number of possible conformers.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. A higher binding affinity suggests a more stable complex and potentially a more potent biological effect. The simulations also reveal the binding mode, which is the specific orientation and conformation of the ligand within the binding site of the target.

For example, in a hypothetical docking study of this compound against a specific enzyme, the results would indicate the key amino acid residues involved in the interaction. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. A study on tamsulosin (B1681236) derivatives, for instance, used molecular docking to predict binding modes and identified key hydrogen bonding and hydrophobic interactions that contributed to the molecules' activity. acs.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Description Hypothetical Value
Binding Affinity The predicted free energy of binding. -X.X kcal/mol
Interacting Residues Amino acids in the binding site that interact with the ligand. Tyr123, Phe234, Arg345
Hydrogen Bonds Specific hydrogen bond interactions between the ligand and protein. O(acetic acid) - NH(Arg345)
Hydrophobic Interactions Van der Waals interactions with nonpolar residues. Pyrrolidine ring - Phe234

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were part of such a library, it would be docked against a target of interest, and its predicted binding affinity would be compared to that of other molecules.

There are two main approaches to virtual screening: structure-based and ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein. In contrast, ligand-based virtual screening uses the knowledge of known active molecules to identify others with similar properties. The choice of methodology depends on the available information about the target and known ligands.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and the protein, the stability of the binding mode, and the role of solvent molecules.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between all atoms. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time. Analysis of this trajectory can reveal conformational changes in the protein upon ligand binding and the stability of the key interactions identified in the docking study. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules.

QSAR (Quantitative Structure-Activity Relationship) Modeling in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR are broadly applicable to this class of compounds.

The development of a QSAR model for derivatives of this compound would typically involve the generation of a dataset of structurally similar compounds with experimentally determined biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties, such as dipole moment and partial charges.

Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), describe the molecule's lipophilicity.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study on a series of pyrrolidine derivatives might yield a model that could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For instance, a 3D-QSAR model was developed for a series of pyrrolidin-2-one derivatives, which successfully predicted their activity as acetylcholinesterase inhibitors with high correlation coefficients (R²) and predictive power (Q²). Such a model could highlight key structural features essential for activity, for example, the importance of hydrogen bond donors or acceptors at specific positions on the pyrrolidine ring.

Table 1: Illustrative Data for a Hypothetical QSAR Model of Pyrrolidine Acetic Acid Derivatives

CompoundExperimental Activity (IC₅₀, µM)Predicted Activity (IC₅₀, µM)Molecular Weight ( g/mol )LogP
Derivative 11.21.5185.251.8
Derivative 20.80.9201.282.1
Derivative 32.52.2199.231.9
Derivative 40.50.6215.312.4
Derivative 53.12.9171.221.5

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

In Silico Prediction of Biological Potentials and Selectivity

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their potential biological targets and selectivity. These predictions are crucial for identifying compounds with favorable drug-like properties early in the discovery process.

For this compound, various computational tools could be employed to predict its biological profile. Web-based platforms and specialized software can calculate a range of pharmacokinetic and pharmacodynamic properties based on the molecule's structure. For example, in silico studies on other heterocyclic compounds have successfully predicted properties like human intestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity.

Molecular docking is another powerful in silico technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. This can provide insights into the mechanism of action and the structural basis for selectivity. For instance, docking studies on pyrrolidine-2,5-dione derivatives have helped to explain their selectivity for cyclooxygenase-2 (COX-2) over COX-1 by identifying key interactions within the enzyme's active site. A similar approach could be applied to this compound to explore its potential interactions with various biological targets.

The prediction of bioactivity scores for different target classes, such as G protein-coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors, can also be performed. These predictions are based on the similarity of the query molecule to known active compounds for each target class.

Table 2: Illustrative In Silico ADMET and Biological Potential Predictions for this compound

PropertyPredicted Value/ClassificationMethod
Pharmacokinetics
Human Intestinal AbsorptionHighSwiss-ADME
Blood-Brain Barrier PermeantNopkCSM
CYP2D6 InhibitorNoSwiss-ADME
Physicochemical Properties
Lipinski's Rule of Five0 ViolationsSwiss-ADME
Topological Polar Surface Area (TPSA)43.1 ŲpkCSM
Bioactivity Score
GPCR Ligand0.15Molinspiration
Ion Channel Modulator-0.05Molinspiration
Kinase Inhibitor-0.20Molinspiration
Nuclear Receptor Ligand0.10Molinspiration

This table is for illustrative purposes only and does not represent actual experimental data. The bioactivity scores are typically interpreted as follows: > 0 indicates probable activity, -0.5 to 0 indicates moderate activity, and < -0.5 indicates inactivity.

By leveraging these computational approaches, researchers can prioritize the synthesis of derivatives of this compound with a higher probability of possessing the desired biological activity and drug-like properties, thereby accelerating the drug discovery process.

Derivatization and Structure Activity/property Relationship Studies

Design and Synthesis of Novel Derivatives of 2-(2,5-Dimethylpyrrolidin-1-yl)acetic Acid

Amide Derivatives

The conversion of the carboxylic acid group of this compound into an amide is a common strategy to expand its chemical diversity and biological applications. The synthesis of these amide derivatives is typically achieved through standard peptide coupling reactions. This involves activating the carboxylic acid, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of a primary or secondary amine.

While specific studies on the amide derivatives of this compound are not extensively documented in publicly available literature, general principles from related pyrrolidine (B122466) acetamide (B32628) syntheses can be applied. For instance, the synthesis of various N-substituted 2-(2-oxopyrrolidin-1-yl)acetamides has been well-established, providing a framework for potential synthetic routes. researchgate.net The biological activity of the resulting amides is highly dependent on the nature of the substituent introduced on the amide nitrogen. For example, in a series of pyrrolidine amide derivatives, small lipophilic substituents on a terminal phenyl group were found to be optimal for potency as N-acylethanolamine acid amidase (NAAA) inhibitors. rsc.org

A general synthetic scheme for the preparation of amide derivatives of this compound is presented below:

Reactant 1Reactant 2Coupling ReagentsProduct
This compoundA primary amineEDC, HOBtN-substituted-2-(2,5-dimethylpyrrolidin-1-yl)acetamide
This compoundA secondary amineDCC, DMAPN,N-disubstituted-2-(2,5-dimethylpyrrolidin-1-yl)acetamide

Ester and Salt Derivatives

Esterification of the carboxylic acid group represents another major pathway for derivatization. This can be accomplished through various methods, including Fischer esterification with an alcohol under acidic catalysis, or by reacting the corresponding acyl chloride with an alcohol. These ester derivatives can serve as prodrugs, potentially improving the pharmacokinetic properties of the parent compound. The synthesis of ester derivatives of secondary metabolites is a widely used strategy to enhance their biological activity and stability. plos.org

The formation of salts is achieved by reacting the carboxylic acid with a suitable base, or by reacting the tertiary amine of the pyrrolidine ring with an acid. These salt forms can significantly influence the solubility and handling properties of the compound.

Modifications on the Pyrrolidine Ring System

Alterations to the pyrrolidine ring itself, including the number and position of substituents, can have a profound impact on the molecule's biological activity and physical properties. For the this compound scaffold, modifications could include altering the alkyl groups at the C-2 and C-5 positions or introducing new functional groups at other positions on the ring.

Studies on related pyrrolidine structures have shown that even subtle changes to the ring can lead to significant differences in biological outcomes. For example, in a study of pyrrolidine pentamine derivatives, modifications at various positions on the pyrrolidine scaffold had varied effects on the inhibition of aminoglycoside resistance enzymes. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological profiles due to differential binding to target proteins. nih.gov

Investigation of Substituent Effects on Chemical Reactivity

The introduction of different substituents on the this compound scaffold can significantly alter its chemical reactivity. Substituents on the pyrrolidine ring can influence the basicity of the nitrogen atom. nih.gov For instance, electron-withdrawing groups would be expected to decrease the basicity, while electron-donating groups would increase it. This, in turn, can affect the nucleophilicity of the nitrogen and its ability to participate in chemical reactions.

The reactivity of the carboxylic acid group can also be modulated by substituents on the pyrrolidine ring through inductive effects. Furthermore, the nature of the 'R' group in amide or ester derivatives (CONHR or COOR) will dictate the reactivity of that functional group.

Systematic Modification for Tunable Biological Responses

The systematic modification of the this compound structure allows for the fine-tuning of its biological activity. This is a cornerstone of structure-activity relationship (SAR) studies, where the goal is to identify the specific structural features that are responsible for a desired biological effect.

In a study on a compound containing a 2,5-dimethyl-1H-pyrrol-1-yl moiety, this substructure was identified as being crucial for its ability to enhance monoclonal antibody production. plos.org This suggests that the 2,5-dimethyl substitution pattern on the heterocyclic ring is a key determinant of this particular biological activity. By systematically varying the substituents on the pyrrolidine ring and on the acetamide or ester functional groups, it is possible to develop derivatives with optimized potency and selectivity for a given biological target. For example, SAR studies on pyrrolidine amide derivatives have shown that conformational flexibility of linker groups can increase inhibitory potency but may reduce selectivity. rsc.org

Correlation of Structural Changes with Spectroscopic Signatures

The structural modifications of this compound and its derivatives can be meticulously tracked using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each type of derivative (amide, ester, etc.) and each new substituent will produce a unique spectroscopic fingerprint.

NMR Spectroscopy:

1H NMR: The chemical shifts and coupling constants of the protons on the pyrrolidine ring and the acetic acid side chain will change upon derivatization. For example, in an amide derivative, a new signal corresponding to the N-H proton will appear, and the chemical shift of the methylene (B1212753) protons adjacent to the carbonyl group will be altered compared to the parent acid.

13C NMR: The carbon chemical shifts are also sensitive to structural changes. The chemical shift of the carbonyl carbon is particularly informative, distinguishing between a carboxylic acid, an ester, and an amide.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. The characteristic C=O stretching frequency of the carboxylic acid (around 1700-1725 cm-1) will shift to a different wavenumber in its ester (around 1735-1750 cm-1) and amide (around 1630-1680 cm-1) derivatives. The O-H stretch of the carboxylic acid will be absent in the derivatives.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the successful incorporation of new substituents. The fragmentation pattern can also offer clues about the structure of the derivative.

Below is a hypothetical table illustrating how spectroscopic signatures might change with derivatization:

CompoundKey 1H NMR Signal (ppm)Key 13C NMR Signal (ppm) (Carbonyl)Key IR Signal (cm-1) (C=O)
This compound~10-12 (COOH)~175-185~1710
Methyl 2-(2,5-dimethylpyrrolidin-1-yl)acetate~3.7 (OCH3)~170-175~1740
2-(2,5-Dimethylpyrrolidin-1-yl)acetamide~7-8 (CONH2)~172-178~1670

Ligand Design Principles Incorporating this compound Scaffold

The strategic design of novel therapeutic agents often relies on the use of molecular scaffolds that provide a rigid framework for the spatial presentation of functional groups. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prominent scaffold in medicinal chemistry due to its inherent three-dimensionality and the stereochemical complexity it can introduce into a molecule. uni.lumdpi.com Specifically, the "this compound" scaffold presents a unique combination of a disubstituted pyrrolidine ring and an acetic acid moiety, offering multiple points for derivatization and interaction with biological targets.

The acetic acid functional group provides a crucial anchor point for various chemical modifications. It can participate in hydrogen bonding, ionic interactions, or be converted into a wide range of other functional groups, such as amides, esters, or more complex heterocyclic systems. This versatility allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

While direct and extensive structure-activity relationship (SAR) studies on ligands derived specifically from the this compound scaffold are not widely available in the public domain, principles from related structures can be extrapolated. For instance, in the development of antagonists for the human CCR5 chemokine receptor, derivatives of pyrrolidineacetic acid have been synthesized and evaluated for their antiviral properties. nih.gov These studies highlight the importance of the pyrrolidine core in orienting substituents for optimal receptor engagement. nih.gov

In a broader context, the derivatization of the acetic acid portion of similar scaffolds has been a common strategy. For example, the synthesis of N-substituted pyrrolidine-2,5-dione derivatives has led to the discovery of potent anti-inflammatory agents. nih.gov Although structurally different, these examples underscore the principle of modifying the exocyclic functional groups of a pyrrolidine-based scaffold to modulate biological activity.

The table below illustrates hypothetical derivatizations of the this compound scaffold to demonstrate potential ligand design strategies based on common medicinal chemistry transformations. The biological activities presented are conceptual and would require experimental validation.

Compound ID Modification on Acetic Acid Moiety Rationale for Modification Hypothetical Target Class Hypothetical Activity
SCAFFOLD-001 UnmodifiedBaseline compound--
SCAFFOLD-002 Amide formation with benzylamineIntroduce aromatic interactionsProteases, GPCRsModerate
SCAFFOLD-003 Esterification with ethanolIncrease lipophilicity, improve cell permeabilityEnzymesLow
SCAFFOLD-004 Amide formation with 4-fluorobenzylamineIntroduce halogen bonding potentialKinasesHigh
SCAFFOLD-005 Reduction of carboxylic acid to alcoholRemove acidic character, introduce H-bond donorIon ChannelsModerate
SCAFFOLD-006 Conversion to N-benzyl-2-(2,5-dimethylpyrrolidin-1-yl)acetamideExplore larger substituent spaceProteasesVariable

Further research focusing on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold is necessary to establish concrete structure-activity relationships. Such studies would involve systematic modifications at both the pyrrolidine ring and the acetic acid side chain to probe the specific structural requirements for interaction with various biological targets.

Emerging Research and Future Horizons for this compound

The compound this compound, a substituted pyrrolidine derivative, is poised at the frontier of several scientific disciplines. Its unique structure, featuring a chiral disubstituted saturated nitrogen heterocycle coupled with a carboxylic acid functional group, provides a versatile platform for innovation. While extensive research on this specific molecule is still emerging, its structural components suggest significant potential in asymmetric synthesis, materials science, catalysis, and beyond. This article explores the prospective research directions and future applications for this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dimethylpyrrolidin-1-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between pyrrolidine derivatives and acetic acid precursors. For example, analogous compounds (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid) use coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF under controlled temperatures (0–5°C) to minimize side reactions . Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of reagents significantly impact purity and yield, as noted in studies of structurally related pyrrolidine derivatives .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine ring substitution pattern and acetic acid linkage. For example, in similar compounds like 2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid, distinct NMR signals for methyl groups (δ ~1.2–1.5 ppm) and the acetic acid moiety (δ ~3.8–4.2 ppm) are observed . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in aqueous systems?

  • Key Data : Analogous compounds (e.g., 2-(2,5-dimethylpyrrol-1-yl)acetic acid) exhibit a density of ~1.12 g/cm³, boiling point ~307°C, and moderate water solubility due to the polar acetic acid group . Stability studies under varying pH (e.g., 4–9) and temperature (4–25°C) are recommended to assess degradation pathways, as seen in studies of related pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

  • Methodology : Density Functional Theory (DFT) calculations can model the compound’s electron distribution and reactive sites. For instance, studies on 2-(2-iminopyrrolidin-1-yl)acetic acid used DFT to identify nucleophilic regions (e.g., the imino group) for targeted functionalization . Molecular docking simulations may also predict binding affinities to biological targets, such as enzymes or receptors, based on structural analogs .

Q. What experimental strategies resolve contradictions in reported biological activities of pyrrolidine-acetic acid derivatives?

  • Approach : Comparative assays under standardized conditions (e.g., cell lines, concentrations) are essential. For example, discrepancies in antimicrobial activity of 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid were resolved by controlling variables like bacterial strain selection and nutrient media composition . Dose-response curves and IC₅₀ calculations improve reproducibility .

Q. How does stereochemistry influence the compound’s interactions in chiral environments (e.g., enzyme active sites)?

  • Case Study : Enantiomeric forms of (R)-3-(benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl-acetic acid showed divergent binding to proteases, highlighting the need for chiral separation techniques (e.g., HPLC with chiral columns) . Circular Dichroism (CD) spectroscopy can monitor conformational changes upon interaction with biomolecules .

Methodological Notes

  • Safety Protocols : While direct safety data for this compound are limited, analogous pyrrolidine derivatives require handling in fume hoods with PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Data Gaps : Limited ecological toxicity data necessitate extrapolation from structurally related compounds. Standardized OECD guidelines for biodegradation and bioaccumulation studies are recommended .

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Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.